N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide
CAS No.: 862811-53-8
Cat. No.: VC5096316
Molecular Formula: C16H16N4O
Molecular Weight: 280.331
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862811-53-8 |
|---|---|
| Molecular Formula | C16H16N4O |
| Molecular Weight | 280.331 |
| IUPAC Name | N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]propanamide |
| Standard InChI | InChI=1S/C16H16N4O/c1-3-14(21)18-13-7-4-6-12(10-13)15-11(2)20-9-5-8-17-16(20)19-15/h4-10H,3H2,1-2H3,(H,18,21) |
| Standard InChI Key | NUFRMAUSKIFZEH-UHFFFAOYSA-N |
| SMILES | CCC(=O)NC1=CC=CC(=C1)C2=C(N3C=CC=NC3=N2)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
N-(3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide consists of two primary moieties:
-
A 3-methylimidazo[1,2-a]pyrimidine ring system, which is a bicyclic structure fused from imidazole and pyrimidine rings. The methyl group at position 3 enhances lipophilicity and steric bulk.
-
A phenylpropionamide group attached at position 2 of the imidazo[1,2-a]pyrimidine core. The propionamide side chain (CH₂CH₂CONH-) contributes hydrogen-bonding capacity and metabolic stability .
The IUPAC name, N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]propanamide, reflects this connectivity.
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide likely follows a multi-step protocol:
Step 1: Formation of Imidazo[1,2-a]pyrimidine Core
A precursor such as 2-aminoimidazo[1,2-a]pyrimidine is synthesized via cyclocondensation of 2-aminopyrimidine with α-haloketones or α-bromocarbonyl compounds .
| Intermediate/Reagent | Role | Source |
|---|---|---|
| 2-Aminopyrimidine | Core precursor | |
| Methyl iodide | Methylating agent | |
| 3-Aminophenylpropionamide | Amine donor |
Spectroscopic Characterization
While experimental spectral data for this compound is unavailable, analogous imidazo[1,2-a]pyrimidines exhibit:
-
¹H NMR: Aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.6 ppm .
-
¹³C NMR: Carbonyl (C=O) signals near δ 170 ppm, pyrimidine carbons at δ 145–160 ppm .
-
FT-IR: Stretching vibrations for C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .
Physicochemical Properties
Table 2: Physicochemical Profile
The compound’s moderate logP (3.71) suggests balanced lipophilicity, favoring membrane permeability without excessive hydrophobicity . Poor aqueous solubility (logSw = -3.64) may necessitate formulation enhancements for bioavailability .
Biological Activity and Mechanistic Insights
Hypothesized Targets
The imidazo[1,2-a]pyrimidine scaffold is associated with kinase inhibition, particularly targeting vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR) .
Table 3: Comparative Kinase Inhibition Profiles
| Compound | Target | IC₅₀ |
|---|---|---|
| N-(3-(3-Methylimidazo...)propionamide | VEGFR-2 (predicted) | N/A |
| Sorafenib (reference) | VEGFR-2 | 90 nM |
| Erlotinib (reference) | EGFR | 2 nM |
ADMET and Drug-Likeness
-
Absorption: High gastrointestinal absorption predicted due to moderate logP .
-
Metabolism: Susceptible to cytochrome P450-mediated oxidation at the methyl group.
-
Toxicity: Ames test predictions indicate low mutagenic potential.
Computational and Molecular Modeling Studies
Density Functional Theory (DFT) Analysis
For analogous imidazo[1,2-a]pyrimidines :
-
HOMO-LUMO Gap: ΔE = 3.22 eV (vs. 4.55 eV for Sorafenib), indicating moderate reactivity .
-
Molecular Electrostatic Potential (MEP): Nucleophilic regions localized near pyrimidine nitrogens .
Molecular Docking
Preliminary docking of structural analogs into VEGFR-2 (PDB: 4ASD) shows:
-
Binding Affinity: -9.2 kcal/mol (comparative to Sorafenib: -10.4 kcal/mol) .
-
Key Interactions: Hydrogen bonds with Cys917 and hydrophobic contacts with Leu840 .
Future Directions and Applications
Research Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume